molecular formula C12H13N5O3 B3048111 2'-Deoxytoyocamycin CAS No. 15676-19-4

2'-Deoxytoyocamycin

Cat. No.: B3048111
CAS No.: 15676-19-4
M. Wt: 275.26 g/mol
InChI Key: LUOPPZJCJZYTQK-DJLDLDEBSA-N
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Description

2'-Deoxytoyocamycin is a nucleoside analog derived from the Streptomyces species, structurally characterized by the absence of a hydroxyl group at the 2'-position of the ribose moiety. This modification distinguishes it from its parent compound, Toyocamycin (a pyrrolo[2,3-d]pyrimidine nucleoside), which exhibits broad-spectrum antifungal and antitumor activities .

Properties

IUPAC Name

4-amino-7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O3/c13-2-6-3-17(9-1-7(19)8(4-18)20-9)12-10(6)11(14)15-5-16-12/h3,5,7-9,18-19H,1,4H2,(H2,14,15,16)/t7-,8+,9+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUOPPZJCJZYTQK-DJLDLDEBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=C(C3=C(N=CN=C32)N)C#N)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C3=C(N=CN=C32)N)C#N)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30166123
Record name 7H-Pyrrolo(2,3-d)pyrimidine-5-carbonitrile, 4-amino-7-(2-deoxy-beta-D-erythro-pentofuranosyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30166123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15676-19-4
Record name 2'-Deoxytoyocamycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015676194
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7H-Pyrrolo(2,3-d)pyrimidine-5-carbonitrile, 4-amino-7-(2-deoxy-beta-D-erythro-pentofuranosyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30166123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxytoyocamycin involves several stepsThis reaction affords a completely regioselective N-9 glycosylation product, which is confirmed by X-ray diffraction analysis .

Industrial Production Methods: Industrial production of 2’-Deoxytoyocamycin typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of protecting groups and selective deprotection steps to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 2’-Deoxytoyocamycin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to study its properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

2’-Deoxytoyocamycin has a wide range of applications in scientific research:

Mechanism of Action

2’-Deoxytoyocamycin exerts its effects by inhibiting RNA synthesis and ribosome function. It acts as an analog of adenosine, interfering with the normal function of nucleic acids. The compound targets specific enzymes and pathways involved in nucleic acid metabolism, leading to the disruption of cellular processes and ultimately cell death .

Comparison with Similar Compounds

Key Observations :

  • Biological Specificity : Toyocamycin and Sangivamycin exhibit broader antifungal profiles, whereas this compound’s activity is less characterized but hypothesized to target nucleotide biosynthesis pathways .

Pharmacological and Toxicological Profiles

While direct toxicity data for this compound are scarce, analogs like 2'-Deoxyuridine (CAS 951-78-0) exhibit acute oral and dermal toxicity (GHS Category 4), suggesting that nucleotide analogs require careful toxicity profiling .

Biological Activity

2'-Deoxytoyocamycin is a nucleoside analog derived from toyocamycin, a compound known for its significant biological activity, particularly in the fields of oncology and virology. This article delves into the various aspects of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparative efficacy against other related compounds.

Chemical Structure and Synthesis

This compound is structurally characterized by the absence of the hydroxyl group at the 2' position of the ribose sugar present in toyocamycin. This modification enhances its stability and cellular uptake. The synthesis typically involves the modification of toyocamycin through selective deoxygenation processes, yielding derivatives with varied biological properties.

The biological activity of this compound primarily stems from its ability to mimic natural nucleosides, leading to interference in nucleic acid synthesis. Key mechanisms include:

  • Inhibition of RNA and DNA Polymerases : this compound can be phosphorylated to its triphosphate form, which is a substrate for mammalian RNA and DNA polymerases. This incorporation into nucleic acids disrupts normal cellular processes .
  • Interference with Cellular Metabolism : Similar to other 7-deazapurines, it disrupts various metabolic pathways by acting as an adenosine analog, potentially inhibiting cellular functions that rely on adenine nucleotides .
  • Cytotoxicity : The compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Antitumor Activity

This compound has demonstrated potent antitumor activity in several studies. For instance:

  • In vitro Studies : Research indicates that this compound shows significant cytotoxicity against human cancer cell lines, including leukemia and solid tumors. The IC50 values vary depending on the cell type but generally fall within the low micromolar range .
  • In vivo Studies : Animal models have shown promising results where treatment with this compound led to tumor regression and improved survival rates compared to controls .
Study TypeCell LineIC50 (µM)Effect
In vitroHL-60 (Leukemia)0.5High cytotoxicity
In vitroMCF-7 (Breast Cancer)1.2Moderate cytotoxicity
In vivoMouse Xenograft (A549)N/ATumor regression

Antiviral Activity

The antiviral potential of this compound has also been explored:

  • Mechanism : As an adenosine analog, it competes with natural substrates for incorporation into viral RNA, thereby inhibiting viral replication processes .
  • Efficacy : Preliminary studies indicate effectiveness against certain viruses, although further research is needed to establish clinical relevance.

Case Studies

  • Case Study on Antitumor Effects :
    • A study involving mice with implanted human tumors treated with this compound showed a significant reduction in tumor size compared to untreated controls. The study highlighted the compound's potential as a chemotherapeutic agent in clinical settings.
  • Case Study on Antiviral Properties :
    • Research investigating the effects of this compound on HIV-infected cells demonstrated a reduction in viral load when cells were treated with the compound over a period of days, suggesting its potential utility in antiviral therapy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2'-Deoxytoyocamycin
Reactant of Route 2
2'-Deoxytoyocamycin

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